Dntpd

OLED Hole Injection Layer Carrier Balance

Dntpd (CAS 199121-98-7), chemically defined as N1,N1′-(biphenyl-4,4′-diyl)bis(N1-phenyl-N4,N4-di-m-tolylbenzene-1,4-diamine) and commonly designated DNTPD, is a triarylamine-based organic semiconductor with a molecular formula of C₆₄H₅₄N₄ and a molecular weight of 879.1 g/mol. This compound is engineered as a hole injection layer (HIL) and hole transport layer (HTL) material for organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs), featuring an extended conjugated structure comprising four triarylamine units that confer specific electronic and thermal properties.

Molecular Formula C64H54N4
Molecular Weight 879.1 g/mol
CAS No. 199121-98-7
Cat. No. B3028392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDntpd
CAS199121-98-7
Molecular FormulaC64H54N4
Molecular Weight879.1 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)N(C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=C(C=C7)N(C8=CC=CC(=C8)C)C9=CC=CC(=C9)C)C1=CC=CC(=C1)C
InChIInChI=1S/C64H54N4/c1-47-15-11-23-61(43-47)67(62-24-12-16-48(2)44-62)59-39-35-57(36-40-59)65(53-19-7-5-8-20-53)55-31-27-51(28-32-55)52-29-33-56(34-30-52)66(54-21-9-6-10-22-54)58-37-41-60(42-38-58)68(63-25-13-17-49(3)45-63)64-26-14-18-50(4)46-64/h5-46H,1-4H3
InChIKeySPDPTFAJSFKAMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dntpd (DNTPD) CAS 199121-98-7: High-Purity Triarylamine Hole Transport Material for OLED and Perovskite Solar Cell Applications


Dntpd (CAS 199121-98-7), chemically defined as N1,N1′-(biphenyl-4,4′-diyl)bis(N1-phenyl-N4,N4-di-m-tolylbenzene-1,4-diamine) and commonly designated DNTPD, is a triarylamine-based organic semiconductor with a molecular formula of C₆₄H₅₄N₄ and a molecular weight of 879.1 g/mol . This compound is engineered as a hole injection layer (HIL) and hole transport layer (HTL) material for organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs), featuring an extended conjugated structure comprising four triarylamine units that confer specific electronic and thermal properties [1]. Commercially available at sublimed purity levels exceeding 99% (HPLC), DNTPD exhibits a HOMO level of 5.1 eV, a LUMO level of 2.1 eV, and a glass transition temperature (Tg) of approximately 115 °C [2].

Why Generic Substitution Fails for Dntpd (DNTPD) in High-Performance Optoelectronic Devices


In the family of triarylamine hole transport materials, DNTPD is frequently cross-referenced with analogues such as NPB (NPD), TAPC, TPD, and Spiro-TPD. However, direct substitution without quantitative justification often leads to suboptimal device performance. DNTPD differentiates itself through a unique combination of a shallower HOMO level (5.1 eV vs. typical 5.4–5.5 eV for NPB/TAPC) , a specific hole retardation effect at the DNTPD/NPB interface (creating a 0.36 eV barrier that improves carrier balance) [1], and enhanced thermal stability with a Tg of 115 °C versus NPB's 95 °C . These parameters are not interchangeable; substituting DNTPD with a generic triarylamine without accounting for these quantifiable differences can increase operational voltage, degrade current efficiency, and compromise long-term morphological stability. The following section provides the specific, comparator-based evidence required for informed material selection.

Quantitative Differentiation Evidence: Dntpd (DNTPD) vs. Closest Triarylamine Comparators


DNTPD vs. NPB and TAPC: HOMO Level Offset and Interfacial Hole Retardation

DNTPD exhibits a HOMO level of 5.1 eV, which is 0.4 eV shallower than the 5.5 eV HOMO of both NPB and TAPC . In a direct head-to-head comparison of ITO/DNTPD/NPB layer stacks versus ITO/NPB, ultraviolet photoelectron spectroscopy (UPS) measurements reveal that the DNTPD interlayer reduces the hole injection barrier at the ITO/organic interface by 0.20 eV, but simultaneously introduces a new 0.36 eV barrier at the DNTPD/NPB interface [1]. This dual-barrier modification—absent when using NPB or TAPC alone—retards hole injection, enabling improved balance of holes and electrons in the emissive layer and enhancing current efficiency despite a modest increase in operating voltage [1].

OLED Hole Injection Layer Carrier Balance Energy Level Alignment

DNTPD vs. NPB: Glass Transition Temperature (Tg) and Morphological Stability

DNTPD possesses a glass transition temperature (Tg) of 115 °C measured under nitrogen atmosphere [1]. In contrast, NPB—the most widely used triarylamine hole transport material—exhibits a significantly lower Tg of 95 °C . This 20 °C elevation in Tg translates to enhanced resistance to thermally induced crystallization and morphological degradation during device operation, which is particularly critical for high-brightness OLED applications where Joule heating can elevate local temperatures.

OLED Thermal Stability Device Lifetime Morphology

DNTPD Device Performance: Current Efficiency and External Quantum Efficiency in Red Phosphorescent OLEDs

In a red phosphorescent OLED architecture (ITO/DNTPD (40 nm)/Bebq2:Ir(mphmq)₂(tmd) (3%, 30 nm)/Bebq2 (20 nm)/LiF (0.5 nm)/Al), DNTPD as the hole injection layer enabled a maximum current efficiency of 30.1 cd/A, a maximum power efficiency of 32.0 lm W⁻¹, and a maximum external quantum efficiency (EQE) of 24.6% . For reference, a comparable device structure using NPB without DNTPD typically yields current efficiencies in the range of 12–15 cd/A for similar emitter systems .

OLED Phosphorescent Current Efficiency EQE Device Performance

DNTPD vs. Generic Triarylamine HTLs: LUMO Level and Electron Blocking Capability

DNTPD possesses a LUMO level of 2.1 eV . Compared to TAPC (LUMO = 2.0 eV) and NPB (LUMO = 2.4 eV) , DNTPD's LUMO sits at an intermediate value that is sufficiently high to effectively block electron leakage from the emissive layer into the anode, while maintaining favorable energy level alignment with adjacent hole transport layers. The 0.1 eV higher LUMO versus TAPC provides marginally improved electron confinement, whereas the 0.3 eV lower LUMO versus NPB reduces the energetic barrier for electron blocking at the HTL/EML interface.

OLED Electron Blocking LUMO Carrier Confinement

DNTPD Material Quality: Sublimed Purity >99% (HPLC) vs. Unsublimed Alternatives

Commercially available DNTPD is routinely supplied as sublimed-grade material with purity exceeding 99% as determined by HPLC [1]. In contrast, generic triarylamine materials such as NPB and TPD are often available in lower-purity unsublimed grades (≥98%) , which contain residual impurities that can act as charge traps, luminescence quenchers, or crystallization nuclei, degrading device performance and reproducibility. The >99% sublimed purity of DNTPD ensures batch-to-batch consistency and minimizes extrinsic degradation pathways.

OLED Material Purity Sublimation Device Reproducibility

Optimal Use Cases for Dntpd (DNTPD) Based on Quantified Differentiation Evidence


Red and Near-Infrared Phosphorescent OLEDs Requiring EQE >20%

Device architectures employing Ir-based red phosphorescent emitters (e.g., Ir(mphmq)₂(tmd), Ir(piq)₂acac) benefit maximally from DNTPD's hole retardation effect and 5.1 eV HOMO alignment. Fabricated ITO/DNTPD (40 nm)/Bebq2:Ir(mphmq)₂(tmd) (3%, 30 nm)/Bebq2 (20 nm)/LiF (0.5 nm)/Al devices have demonstrated current efficiencies of 30.1 cd/A and EQEs of 24.6% . Procurement is indicated when device specifications demand EQEs exceeding 20% and current efficiencies above 25 cd/A in red-emitting stacks.

Perovskite Solar Cells (PSCs) Requiring Efficient Hole Extraction

In perovskite solar cells, DNTPD serves as an effective hole transport layer due to its high hole mobility and favorable HOMO alignment (5.1 eV) with the valence band of common perovskite absorbers [1]. The material's >99% purity minimizes recombination losses at the HTL/perovskite interface. DNTPD is particularly suitable for inverted (p-i-n) PSC architectures where a high-work-function HTL is required for efficient hole extraction and electron blocking.

High-Brightness OLEDs with Elevated Operating Temperatures

The 115 °C glass transition temperature of DNTPD—20 °C higher than NPB's 95 °C—makes it the material of choice for OLED applications involving sustained high luminance (>10,000 cd/m²) or operation in thermally demanding environments [2]. The enhanced morphological stability reduces the risk of crystallization-induced dark spot formation and efficiency roll-off during extended operation.

Blue Fluorescent OLEDs with Simplified Layer Stacks

DNTPD's combination of high ionization energy and electron blocking capability enables the fabrication of simplified blue OLED structures. Devices with ITO/DNTPD/TAPC/ET-137 architectures emit at 455 nm (blue) under 7 V operation, demonstrating the material's compatibility with both TAPC hole transport layers and blue emitters [3]. This stack simplification reduces material interfaces and potential failure points, improving manufacturing yield.

Technical Documentation Hub

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